3-[(1S)-2-oxocyclohexyl]propanoic acid

Catalog No.
S15770529
CAS No.
175417-96-6
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1S)-2-oxocyclohexyl]propanoic acid

CAS Number

175417-96-6

Product Name

3-[(1S)-2-oxocyclohexyl]propanoic acid

IUPAC Name

3-[(1S)-2-oxocyclohexyl]propanoic acid

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12)/t7-/m0/s1

InChI Key

JCIZEWRBCTUEFG-ZETCQYMHSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCC(=O)O

Isomeric SMILES

C1CCC(=O)[C@@H](C1)CCC(=O)O

3-[(1S)-2-oxocyclohexyl]propanoic acid is a chemical compound characterized by the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of approximately 170.206 g/mol. It is an organic acid that features a cyclohexane ring with a ketone functional group and a propanoic acid moiety. The compound is also known by its CAS number 175417-96-6, and it is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). Its structure comprises a cyclohexyl group attached to the second carbon of the propanoic acid chain, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry .

, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Esterification: It can react with alcohols to form esters, which are often utilized in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide, resulting in smaller organic compounds.

These reactions highlight the versatility of 3-[(1S)-2-oxocyclohexyl]propanoic acid in synthetic organic chemistry and its potential utility in creating more complex molecules .

Several synthesis methods for 3-[(1S)-2-oxocyclohexyl]propanoic acid have been reported:

  • Direct Synthesis from Cyclohexanone: This method involves the reaction of cyclohexanone with propanoic acid under acidic or basic conditions, facilitating the formation of the desired compound through condensation reactions.
  • Reduction of Ketones: Another approach includes the reduction of appropriate ketones that contain a cyclohexyl group followed by carboxylation to yield 3-[(1S)-2-oxocyclohexyl]propanoic acid.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies and coupling reactions to achieve high yields and purity .

3-[(1S)-2-oxocyclohexyl]propanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing anti-inflammatory or analgesic agents.
  • Biochemical Research: It may serve as a reagent in biochemical assays or as a standard in analytical chemistry.
  • Material Science: The compound could be explored for its properties in polymer chemistry or as an additive in materials science.

Its unique structure offers opportunities for novel applications that leverage its chemical properties .

Several compounds share structural similarities with 3-[(1S)-2-oxocyclohexyl]propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(2-Oxocyclohexyl)propanoic acidC9H14O3C_9H_{14}O_3Lacks stereochemistry at the ketone position
3-[1-(2-Carboxyethyl)-2-oxocyclohexyl]propanoic acidC12H18O5C_{12}H_{18}O_5Contains an additional carboxyethyl group
3-(1-Methyl-2-oxocyclohexyl)propanoic acidC10H16O3C_{10}H_{16}O_3Methyl substitution alters hydrophobicity

These compounds exhibit variations in their functional groups and stereochemistry, which influence their chemical behavior and biological activity. The uniqueness of 3-[(1S)-2-oxocyclohexyl]propanoic acid lies in its specific stereoconfiguration and the structural arrangement that may confer distinct properties compared to its analogs .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.094294304 g/mol

Monoisotopic Mass

170.094294304 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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